4-chloro-2-(chloromethyl)-1,3-thiazole

Catalog No.
S6530868
CAS No.
1628689-35-9
M.F
C4H3Cl2NS
M. Wt
168.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-2-(chloromethyl)-1,3-thiazole

CAS Number

1628689-35-9

Product Name

4-chloro-2-(chloromethyl)-1,3-thiazole

IUPAC Name

4-chloro-2-(chloromethyl)-1,3-thiazole

Molecular Formula

C4H3Cl2NS

Molecular Weight

168.04 g/mol

InChI

InChI=1S/C4H3Cl2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2

InChI Key

UOJOAKMCWHWVRF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CCl)Cl

4-chloro-2-(chloromethyl)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring with chlorine and chloromethyl substituents. The molecular formula for this compound is C4H3Cl2N2S\text{C}_4\text{H}_3\text{Cl}_2\text{N}_2\text{S}, and it has a molecular weight of 176.06 g/mol. The presence of chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

, including:

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new thiazole derivatives.
  • Oxidation Reactions: The thiazole ring can be oxidized to produce sulfoxides or sulfones.
  • Reduction Reactions: The chlorinated groups may undergo reduction to yield corresponding amines or other functional groups.

These reactions are often facilitated by specific reagents and conditions, such as the use of bases for substitution and oxidizing agents like hydrogen peroxide for oxidation.

Research indicates that 4-chloro-2-(chloromethyl)-1,3-thiazole exhibits significant biological activity. It has been explored for its potential as an antimicrobial agent, particularly due to its ability to disrupt bacterial cell wall synthesis. Additionally, it may act as an enzyme inhibitor, affecting various biochemical pathways in microorganisms, which could lead to their death.

The synthesis of 4-chloro-2-(chloromethyl)-1,3-thiazole typically involves several methods:

  • Chlorination of Thiazole Derivatives: This method involves the reaction of thiazole derivatives with chlorinating agents under controlled conditions.
  • Use of Thiourea: In some synthetic routes, thiourea is reacted with aldehydes or other precursors to form thiazole derivatives, which are subsequently chlorinated.
  • Continuous Flow Reactors: For industrial applications, continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Purification techniques such as crystallization or distillation are employed to obtain high-purity products.

4-chloro-2-(chloromethyl)-1,3-thiazole finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting microbial infections.
  • Agrochemicals: This compound is utilized in the development of pesticides and herbicides due to its biological activity against pests.
  • Material Science: It may also be used in creating functional materials with specific properties.

Studies on the interactions of 4-chloro-2-(chloromethyl)-1,3-thiazole with biological molecules reveal its mechanism of action. The compound can inhibit enzyme activity by binding to active sites, preventing substrate binding and subsequent catalysis. This property is crucial for its effectiveness as an antimicrobial agent.

Several compounds share structural similarities with 4-chloro-2-(chloromethyl)-1,3-thiazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-chloro-4-(chloromethyl)-1,3-thiazoleC4H4Cl2N2SSimilar structure but different substitution pattern
5-chloromethylthiazoleC5H5ClN2SContains an additional carbon atom in the thiazole ring
2-amino-5-chloromethylthiazoleC5H6ClN3SAmino group substitution enhances biological activity

Uniqueness

The uniqueness of 4-chloro-2-(chloromethyl)-1,3-thiazole lies in its specific combination of chlorinated groups and the thiazole ring structure, which imparts distinct reactivity and biological properties compared to its analogs. Its applications in both medicinal chemistry and agrochemical industries further highlight its significance in synthetic chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

166.9363257 g/mol

Monoisotopic Mass

166.9363257 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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